molecular formula C19H11FN2O2 B11108751 2-{[(E)-(4-fluorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-{[(E)-(4-fluorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11108751
M. Wt: 318.3 g/mol
InChI Key: DJIZMDZCOFKQOK-SRZZPIQSSA-N
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Description

2-{[(E)-(4-fluorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorophenyl group and a benzoisoquinoline core, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(4-fluorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with 1H-benzo[de]isoquinoline-1,3(2H)-dione under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(4-fluorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as methoxy or amino groups.

Scientific Research Applications

2-{[(E)-(4-fluorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[(E)-(4-fluorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its fluorophenyl and benzoisoquinoline moieties. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-(4-fluorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its unique combination of a fluorophenyl group and a benzoisoquinoline core. This structural feature provides it with distinct electronic and steric properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H11FN2O2

Molecular Weight

318.3 g/mol

IUPAC Name

2-[(E)-(4-fluorophenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H11FN2O2/c20-14-9-7-12(8-10-14)11-21-22-18(23)15-5-1-3-13-4-2-6-16(17(13)15)19(22)24/h1-11H/b21-11+

InChI Key

DJIZMDZCOFKQOK-SRZZPIQSSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)/N=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)N=CC4=CC=C(C=C4)F

Origin of Product

United States

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